Ethyl 4-(2-(3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)benzoate oxalate
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Description
Ethyl 4-(2-(3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)benzoate oxalate is a useful research compound. Its molecular formula is C25H26N4O8 and its molecular weight is 510.503. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s worth noting that compounds containing the 1,2,4-oxadiazole moiety have been found to bind with high affinity to multiple receptors , which could suggest a broad spectrum of potential targets for this compound.
Mode of Action
Compounds containing the 1,2,4-oxadiazole moiety are known to interact with their targets through hydrogen bond acceptor properties . This interaction can lead to changes in the target’s function, potentially resulting in therapeutic effects.
Biochemical Pathways
Compounds containing the 1,2,4-oxadiazole moiety have been reported to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that these compounds may affect a wide range of biochemical pathways.
Result of Action
Given the broad range of biological activities associated with compounds containing the 1,2,4-oxadiazole moiety , it is plausible that this compound could have diverse molecular and cellular effects.
Properties
IUPAC Name |
ethyl 4-[[2-[3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetyl]amino]benzoate;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O4.C2H2O4/c1-2-30-23(29)17-8-10-19(11-9-17)24-21(28)15-27-13-18(14-27)22-25-20(26-31-22)12-16-6-4-3-5-7-16;3-1(4)2(5)6/h3-11,18H,2,12-15H2,1H3,(H,24,28);(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFHUWGORHPRXOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2CC(C2)C3=NC(=NO3)CC4=CC=CC=C4.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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